molecular formula C18H18N6O4 B13136803 N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid CAS No. 62729-10-6

N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid

Cat. No.: B13136803
CAS No.: 62729-10-6
M. Wt: 382.4 g/mol
InChI Key: RRJVOPOFUKUXPW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with an amino group and a naphthylamine moiety, making it a unique molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the naphthylamine group. The final step involves the addition of the amino and pentanedioic acid groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Organochlorides: Organic compounds containing chlorine atoms, such as chloroform and trichloroethylene.

Uniqueness

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is unique due to its specific structure, which combines a triazine ring with a naphthylamine moiety and an amino acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62729-10-6

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C18H18N6O4/c19-16-22-17(20-12-7-3-5-10-4-1-2-6-11(10)12)24-18(23-16)21-13(15(27)28)8-9-14(25)26/h1-7,13H,8-9H2,(H,25,26)(H,27,28)(H4,19,20,21,22,23,24)/t13-/m0/s1

InChI Key

RRJVOPOFUKUXPW-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.